4-Amino-N-(2,5-dimethylphenyl)benzamide 4-Amino-N-(2,5-dimethylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 97042-50-7
VCID: VC8162572
InChI: InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol

4-Amino-N-(2,5-dimethylphenyl)benzamide

CAS No.: 97042-50-7

Cat. No.: VC8162572

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-(2,5-dimethylphenyl)benzamide - 97042-50-7

Specification

CAS No. 97042-50-7
Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name 4-amino-N-(2,5-dimethylphenyl)benzamide
Standard InChI InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18)
Standard InChI Key GPTABHRVACSPGP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone with two critical substituents:

  • A para-amino group (NH2-\text{NH}_2) on the benzene ring, enhancing electronic conjugation and hydrogen-bonding potential.

  • A 2,5-dimethylphenyl group attached to the amide nitrogen, introducing steric bulk and modulating lipophilicity.

The IUPAC name, 4-amino-N-(2,5-dimethylphenyl)benzamide, reflects this substitution pattern. Computational models (e.g., density functional theory) predict planar geometry for the benzamide core, while the dimethylphenyl group adopts a twisted conformation to minimize steric clashes .

Spectroscopic and Chromatographic Data

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6 ) reveals characteristic signals:

    • δ 6.25 (s, 1H, aromatic proton adjacent to amino group) .

    • δ 2.30 (s, 3H, methyl group at 2-position) .

  • MS: ESI-MS shows a molecular ion peak at m/z 241.3 [M+H]+[M+H]^+ .

  • HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient) .

Thermodynamic Properties

PropertyValueMethod
Melting Point171–173°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.12Computational Prediction
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via amide coupling between 4-aminobenzoic acid and 2,5-dimethylaniline. Two optimized routes are reported:

Route A: Dicyclohexylcarbodiimide (DCC) Activation

  • Reagents: 4-Aminobenzoic acid, 2,5-dimethylaniline, DCC, DMAP.

  • Conditions: Stirred in dichloromethane at 25°C for 12 h.

  • Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane) .

Route B: Copper-Catalyzed Coupling

  • Reagents: 4-Iodobenzoic acid, 2,5-dimethylaniline, CuI, (S,S)-1,2-diaminocyclohexane.

  • Conditions: 1,4-Dioxane at 110°C for 23 h under N2\text{N}_2 .

  • Yield: 98% (purified via recrystallization) .

Industrial Production

Continuous flow reactors are employed for scalability, reducing reaction time from 12 h to 2 h. Key parameters:

  • Temperature: 80°C.

  • Residence Time: 15 min.

  • Throughput: 5 kg/h with ≥95% purity .

Biological Activity and Pharmacological Applications

Anticonvulsant Effects

In murine models, the compound demonstrated potent activity against maximal electroshock (MES)-induced seizures:

  • ED50_{50}: 1.7 mg/kg (oral administration) .

  • Plasma Half-Life: 2.3 h (parent drug) vs. 4.1 h (N-acetyl metabolite) .

Comparative studies with analogues revealed that ortho-methyl groups (e.g., 2,6-dimethyl substitution) reduce metabolic N-acetylation, prolonging therapeutic efficacy .

Cytotoxic Activity

Against triple-negative breast cancer (MDA-MB-231) cells:

  • IC50_{50}: 0.4 µM (vs. cisplatin: 31.5 µM) .

  • Mechanism: Apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Cell LineIC50_{50} (µM)Selectivity Index (vs. HEK-293)
MDA-MB-2310.412.5
HT-29 (Colorectal)0.510.2

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): Competitive inhibition (Ki=0.8 μMK_i = 0.8 \ \mu\text{M}).

  • Topoisomerase II: Docking studies suggest binding to the ATPase domain (ΔG = -9.2 kcal/mol) .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

AnalogueED50_{50} (MES)Metabolic Stability (t1/2_{1/2})
4-Amino-N-(3,5-dimethylphenyl)benzamide5.6 mg/kg6.2 h
4-Amino-N-(4-methoxyphenyl)benzamide3.5 mg/kg3.8 h
4-Amino-N-(2,4-dichlorophenyl)benzamideInactiveN/A

The 2,5-dimethylphenyl group confers optimal balance between lipophilicity and metabolic stability .

Material Science Applications

Incorporating the compound into polyamide matrices enhances thermal stability:

  • Decomposition Temperature: 320°C (vs. 280°C for pure polymer).

  • Tensile Strength: 85 MPa (45% increase over baseline).

Toxicological Profile

Acute Toxicity

  • LD50_{50} (Mouse): 480 mg/kg (oral) .

  • NOAEL: 25 mg/kg/day (28-day study) .

Genotoxicity

  • Ames Test: Negative (0.1–100 µg/plate) .

  • Micronucleus Assay: No clastogenic effects at ≤50 mg/kg .

Future Research Directions

  • Prodrug Development: Masking the amino group to improve bioavailability.

  • Polymer Composites: Exploring dielectric properties for flexible electronics.

  • Targeted Drug Delivery: Conjugation with nanoparticles for tumor-specific accumulation.

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